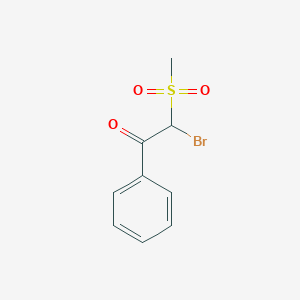

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is a chemical compound with the molecular formula C9H9BrO3S . It has a molecular weight of 277.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The melting point of this compound is 90-91°C .科学的研究の応用

Studies on Polysulfide Polymers

- Research by Ganesh and Kishore (1995) explored the reaction of 1-bromo-1-phenylethane with sodium disulfide and sodium tetrasulfide, leading to the formation of 1-phenylethyl polysulfides. This study contributes to understanding the properties and distribution of such compounds, which are crucial in the study of polysulfide polymers (Ganesh & Kishore, 1995).

Synthesis of α-Haloalkaneboronic Ester

- Matteson and Jesthi (1976) developed a new synthesis method for α-haloalkaneboronic ester, specifically 1-bromo-1-ethylenedioxyboryl-2-phenylethane. This synthesis is significant for its application in organometallic chemistry and the production of complex organic compounds (Matteson & Jesthi, 1976).

Kinetics of Bromine Exchange

- Adema and Sixma (2010) studied the kinetics of the reaction involving bromine exchange between 1-bromo-2-phenylethane-[82Br] and aluminium bromide. This research provides insights into the reaction mechanisms and kinetics of bromine exchange, which is vital for understanding complex chemical reactions (Adema & Sixma, 2010).

Ring Opening of Epoxy Alcohol Methanesulfonates

- Gao et al. (1991) conducted a study on the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates. Their findings are important for organic synthesis, especially in the context of producing specific 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates (Gao, Saitoh, Feng, & Murai, 1991).

Elimination Reactions in Organic Chemistry

- Kumar and Balachandran (2008) studied the kinetics of elimination reactions of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives. Their research sheds light on the mechanisms and pathways of elimination reactions in organic chemistry, which are fundamental to understanding chemical transformations (Kumar & Balachandran, 2008).

Synthesis of Tetrahydrocarbazoles

- Gataullin et al. (2003) worked on the synthesis of tetrahydrocarbazoles, starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. This research is pivotal in the field of heterocyclic chemistry and the development of complex organic compounds (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Characterization of Highly Reactive Methanesulfonates

- Bentley et al. (1994) characterized highly reactive methanesulfonates, providing valuable information on their stability, reactivity, and solvolysis in different media. This research is crucial for the application of these compounds in synthetic organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).

生化学分析

Biochemical Properties

It is known that brominated compounds often participate in electrophilic aromatic substitution reactions, which could potentially allow 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Brominated compounds can often influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-bromo-2-methylsulfonyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZAPSZMTVFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)